molecular formula C21H25N3O4 B10881096 2-[(4-methylpyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)leucinate

2-[(4-methylpyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)leucinate

Cat. No.: B10881096
M. Wt: 383.4 g/mol
InChI Key: HPRMBWOUJFVNKC-UHFFFAOYSA-N
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Description

2-[(4-methylpyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)leucinate is a complex organic compound that features a pyridine ring substituted with a methyl group and an amino group, an oxoethyl group, and a phenylcarbonyl group attached to a leucinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylpyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)leucinate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of 4-methylpyridin-2-amine: This can be synthesized by the reaction of 4-methylpyridine with ammonia under high pressure and temperature.

    Coupling with oxoethyl group: The 4-methylpyridin-2-amine is then reacted with an oxoethylating agent, such as ethyl chloroformate, in the presence of a base like triethylamine.

    Formation of N-(phenylcarbonyl)leucinate: Leucine is reacted with phenyl isocyanate to form N-(phenylcarbonyl)leucinate.

    Final Coupling: The intermediate compounds are then coupled together under controlled conditions, typically using a coupling agent like dicyclohexylcarbodiimide (DCC) in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylpyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)leucinate can undergo various chemical reactions, including:

    Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxyl group.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-methylpyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)leucinate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biochemical pathways and interactions within cells.

    Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(4-methylpyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)leucinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-methylpyridine: A simpler analog that lacks the oxoethyl and phenylcarbonyl groups.

    N-(phenylcarbonyl)leucine: Lacks the pyridine ring and oxoethyl group.

    Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: Contains a piperidine ring instead of the leucinate moiety.

Uniqueness

2-[(4-methylpyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)leucinate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the pyridine ring, oxoethyl group, and phenylcarbonyl group allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

IUPAC Name

[2-[(4-methylpyridin-2-yl)amino]-2-oxoethyl] 2-benzamido-4-methylpentanoate

InChI

InChI=1S/C21H25N3O4/c1-14(2)11-17(23-20(26)16-7-5-4-6-8-16)21(27)28-13-19(25)24-18-12-15(3)9-10-22-18/h4-10,12,14,17H,11,13H2,1-3H3,(H,23,26)(H,22,24,25)

InChI Key

HPRMBWOUJFVNKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)COC(=O)C(CC(C)C)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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